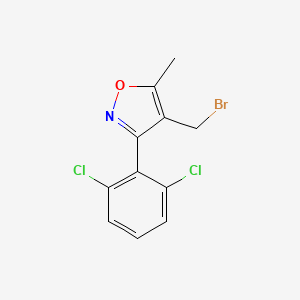

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

Description

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is a brominated isoxazole derivative characterized by a 2,6-dichlorophenyl group at position 3, a methyl group at position 5, and a reactive bromomethyl substituent at position 2. The bromomethyl group enhances its utility as a synthetic intermediate, particularly in nucleophilic substitution reactions, due to bromine’s superior leaving-group ability compared to chlorine . This compound is structurally related to 4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole (CAS: 303225-22-1), which shares its core isoxazole scaffold but differs in the halogen substituent at position 4 .

The compound’s applications span:

Properties

IUPAC Name |

4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl2NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHBTFDTRDVDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381843 | |

| Record name | 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287176-81-2 | |

| Record name | 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction between a boronic acid derivative of 2,6-dichlorophenyl and the corresponding isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the isoxazole ring or the dichlorophenyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Reduction: Products include reduced isoxazole derivatives and partially hydrogenated dichlorophenyl groups.

Scientific Research Applications

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its isoxazole core.

Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photonic devices, due to its unique electronic properties.

Biological Studies: It can serve as a probe for studying enzyme mechanisms and protein-ligand interactions, especially in the context of bromine-containing compounds.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole depends on its specific application:

In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity.

In Materials Science: The compound’s electronic properties, such as its ability to participate in charge transfer interactions, are crucial for its function in organic semiconductors and photonic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Reactivity : The bromomethyl derivative exhibits faster reaction kinetics in nucleophilic substitutions compared to its chloromethyl analog, making it preferable for time-sensitive syntheses .

- Functional Group Diversity : Carboxylic acid derivatives (e.g., CAS 3919-76-4) are pivotal in forming amides or esters, while bromomethyl groups enable alkylation or cross-coupling reactions .

Pharmacological and Physicochemical Properties

Case Studies in Drug Development

- Dicloxacillin Sodium : Synthesized from 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, highlighting the importance of halogenated isoxazoles in β-lactam antibiotics .

- Antimicrobial Isoxazoles: Derivatives like 4-(4-chlorophenyl)-5-methyl-3-(phenoxy)isoxazoles (e.g., compound 22) show potent in vitro growth inhibition, with IC50 values comparable to bromomethyl analogs but lower synthetic complexity .

Research Findings and Challenges

- Synthetic Efficiency : Bromomethyl derivatives achieve higher yields in alkylation reactions (e.g., 73% for SI53 ), though chloromethyl analogs remain cost-effective for large-scale production .

- Toxicity Considerations : Brominated compounds may pose higher toxicity risks, necessitating rigorous purity checks (e.g., HRMS validation ).

Biological Activity

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole is an organic compound belonging to the isoxazole family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. Its molecular formula is C₁₁H₈BrCl₂NO, with a molecular weight of approximately 300.05 g/mol. The compound features a bromomethyl group at the 4-position, a dichlorophenyl group at the 3-position, and a methyl group at the 5-position of the isoxazole ring. This specific arrangement enhances its reactivity and potential biological activity.

Chemical Structure

The structural characteristics of this compound contribute significantly to its biological properties. The presence of halogen substituents (bromine and chlorine) can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrCl₂NO |

| Molecular Weight | 300.05 g/mol |

| Key Functional Groups | Bromomethyl, Dichlorophenyl, Methyl |

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains.

- Enzyme Interaction Studies : It may serve as a probe for studying enzyme mechanisms and protein-ligand interactions.

- Potential Therapeutic Applications : The compound could be explored for its role in treating neurological disorders due to its isoxazole core.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzymatic activity. The dichlorophenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit moderate to good antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The effectiveness varies based on structural modifications and the presence of halogen substituents .

- Enzyme Inhibition Studies : Research indicates that compounds with similar isoxazole structures can inhibit certain enzymes by binding to their active sites or allosteric sites. This inhibition can lead to decreased cellular functions in target organisms, showcasing the potential application of this compound in drug development .

- Neuropharmacological Potential : The unique structure of this compound suggests it may interact with neurotransmitter receptors or other central nervous system targets, warranting further investigation into its neuropharmacological effects .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of halogen substituents and the bromomethyl group. Here’s how it compares with structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,6-Dichlorophenyl)-5-methylisoxazole | C₁₁H₉Cl₂NO | Lacks bromomethyl group; potential for different reactivity. |

| 5-Methylisoxazole-4-carboxylic acid | C₇H₇NO₃ | Contains carboxylic acid instead of halogen; different solubility. |

| 3-(4-Chlorophenyl)-5-methylisoxazole | C₁₁H₉ClNO | Similar structure but with a different chlorophenyl substitution. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.